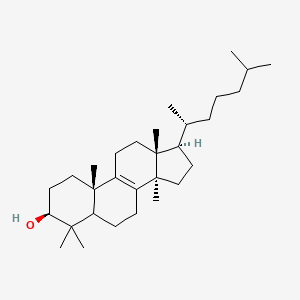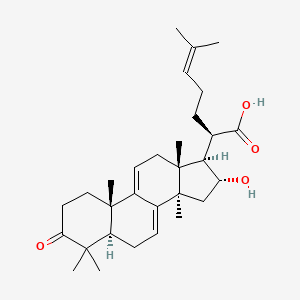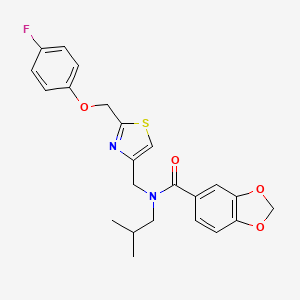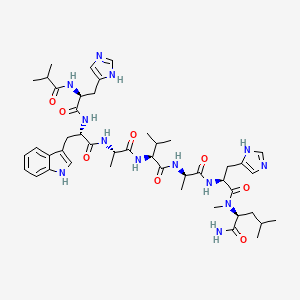![molecular formula C28H33NO4S2 B11929301 (8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)
(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure that includes a benzothiazole moiety and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Moiety: This can be achieved by the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetylbenzothiazole.
Attachment of the Benzothiazole Moiety: The benzothiazole moiety is then attached to the cyclopenta[a]phenanthrene core through a thioether linkage. This can be done by reacting 2-acetylbenzothiazole with a suitable halogenated derivative of the cyclopenta[a]phenanthrene core in the presence of a base such as potassium carbonate.
Hydroxylation and Acetylation: The final steps involve hydroxylation and acetylation to introduce the hydroxyl and acetyl groups at the desired positions on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the benzothiazole moiety.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The benzothiazole moiety is known to interact with various biological targets, and the cyclopenta[a]phenanthrene core could provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one .
- (8R,9S,10R,13S,14S,17R)-17-乙酰基-6-(二溴甲基亚基)-10,13-二甲基-3-氧代-1,2,7,8,9,11,12,14,15,16-十氢环戊烯并[a]菲-17-基乙酸酯 .
Uniqueness
The uniqueness of (8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one lies in its combination of the benzothiazole moiety with the cyclopenta[a]phenanthrene core. This unique structure provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C28H33NO4S2 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H33NO4S2/c1-26-11-9-17(30)13-16(26)7-8-18-19-10-12-28(33,27(19,2)14-21(31)24(18)26)23(32)15-34-25-29-20-5-3-4-6-22(20)35-25/h3-6,13,18-19,21,24,31,33H,7-12,14-15H2,1-2H3/t18-,19-,21-,24+,26-,27-,28-/m0/s1 |
InChI Key |
UMZHTAZBBMHXSX-ALCUMQOQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CSC5=NC6=CC=CC=C6S5)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSC5=NC6=CC=CC=C6S5)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)



![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)


![2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B11929263.png)


![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)

![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)

